1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione
Overview
Description
1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione is a complex organic compound with a unique structure characterized by multiple nitrogen atoms and a trione functional group
Scientific Research Applications
1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique properties.
Catalysis: Acts as a catalyst or catalyst support in various chemical reactions.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
Cyameluric acid, also known as 1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione, is a complex compound with a unique structure
Mode of Action
It is known that the compound exists as an equilibrium of 17 tautomers that easily interconvert among each other . Each oxygen is connected to one of the corner carbons; it may be bonded to a hydrogen, forming a hydroxy group; or may have a double bond to the carbon, in which case the hydrogen is bonded to one of several adjacent nitrogen atoms .
Biochemical Pathways
The compound is a derivative of heptazine, a molecule with the hydrogen atoms replaced by hydroxyl groups
Result of Action
The compound’s unique structure and tautomeric forms suggest that it may have interesting chemical properties , but further studies are needed to elucidate these effects.
Action Environment
The action of cyameluric acid can be influenced by environmental factors. For instance, the formation of different salts of cyameluric acid has been shown to be influenced by kinetic and thermodynamic controls . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature and the presence of other ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a precursor containing multiple nitrogen atoms and carbonyl groups. The reaction is usually carried out in the presence of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the trione group to hydroxyl groups.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8-triamine: Similar structure but with amine groups instead of trione.
2,4,6-Triazine: A simpler compound with a similar nitrogen-rich structure.
Symmheptazine: Another nitrogen-rich compound with a different arrangement of nitrogen atoms.
Uniqueness
1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione is unique due to its combination of multiple nitrogen atoms and a trione functional group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in materials science, catalysis, and potentially in biological systems.
Properties
IUPAC Name |
2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,4,8-triene-3,7,11-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N7O3/c14-4-7-1-8-5(15)10-3-12-6(16)11-2(9-4)13(1)3/h(H3,7,8,9,10,11,12,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKYCCOBOHDCIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC2=NC(=O)NC3=NC(=O)N=C(N23)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164492 | |
Record name | Cyameluric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1502-46-1 | |
Record name | 1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1502-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyameluric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC156433 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyameluric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYAMELURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC54F41J58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyameluric acid?
A1: Cyameluric acid has the molecular formula C6N7O3H3 and a molecular weight of 195.12 g/mol. [, ]
Q2: What is known about the tautomerism of cyameluric acid?
A2: While cyameluric acid can theoretically exist in several tautomeric forms, research indicates that the tri-keto tautomer with C3h symmetry is the most stable form in both the solid state and in solution. This has been confirmed by X-ray crystallography, FTIR, Raman, and NMR spectroscopic studies. [, , , , ]
Q3: Is cyameluric acid thermally stable?
A3: Yes, cyameluric acid and its alkali salts (alkali cyamelurates) exhibit high thermal stability. Thermogravimetric analysis shows that the dehydrated salts begin to decompose at temperatures above 500°C. Interestingly, this thermal stability is not significantly influenced by the specific alkali metal cation present, unlike the analogous s-triazine salts. []
Q4: Does cyameluric acid display any interesting optical properties?
A4: Yes, alkali cyamelurates exhibit strong UV-emission in the solid-state, with emission maxima observed between 280 and 400 nm. []
Q5: How does the acidity of cyameluric acid compare to similar compounds?
A5: While the exact pKa values are challenging to determine, acid-base titration experiments coupled with UV/Vis spectroscopy suggest that cyameluric acid is a stronger acid compared to cyanuric acid (C3N3O3H3) and thiocyanuric acid (C3N3S3H3). Its acidity is proposed to be closer to that of thiocyameluric acid (C6N7S3H3). []
Q6: Have there been any computational studies on cyameluric acid?
A6: Yes, DFT calculations have been employed to investigate the relative stabilities of the different tautomers of cyameluric acid. These calculations support the experimental findings that the tri-keto tautomer is the most stable form. Additionally, computational methods have been used to study the mechanism of keto-enol isomerization in cyameluric acid. [, , ]
Q7: Has cyameluric acid been investigated using anion-π interactions?
A7: Yes, high-level ab initio calculations, including coupled cluster theory at the complete basis limit, have demonstrated that cyameluric acid can function as an anion-π type receptor for anions like ClO4- and NO3-. This interaction is attributed to the electron-withdrawing oxygen atoms and the C3h symmetric C6N7 nucleus of cyameluric acid. The binding structures are suggested to be primarily π-stacked for Cl- and ClO4-, while both π-stacked and edge-to-face interactions are likely for NO3-. []
Q8: What are some potential applications of cyameluric acid derivatives?
A8: Derivatives of cyameluric acid, particularly the tris(aryldithio) and tris(alkyldithio)cyamelurates, are being explored for their potential in materials science. These compounds belong to the intriguing class of s-heptazine (tri-s-triazine) derivatives, which hold promise for various applications. []
Q9: Is cyameluric acid chemically stable under photocatalytic conditions?
A9: While cyameluric acid is stable in the presence of ozone and superoxide radicals, it exhibits vulnerability to degradation by hydroxyl radicals (•OH). Studies have shown that •OH can break down the heptazine unit in cyameluric acid, leading to the formation of cyameluric acid and the release of nitrates into the environment. []
Q10: How does the presence of organic pollutants impact the stability of cyameluric acid during photocatalytic processes?
A10: The presence of organic pollutants can actually enhance the stability of cyameluric acid during photocatalytic treatment. This is because the organic pollutants compete with cyameluric acid for the reactive •OH radicals, effectively protecting the compound from degradation. []
Q11: What is known about the crystal structures of cyameluric acid and its salts?
A11: Single crystal X-ray diffraction studies have provided valuable insights into the solid-state structures of cyameluric acid and its salts. For instance, the crystal structure of cyameluric acid trihydrate (C6N7O3H3 ⋅ 3H2O) reveals a preference for the keto tautomer. Similarly, structures of alkali metal cyamelurates like Na3[C6N7S3]⋅10H2O and K3[C6N7S3]⋅6H2O have also been elucidated. These structural studies are crucial for understanding the properties and potential applications of these compounds. [, , ]
Q12: Have any metal complexes incorporating cyameluric acid been characterized?
A12: Yes, several metal(II) cyamelurates have been synthesized and structurally characterized by single-crystal XRD. Examples include CaNH4(H2C6N7O3)(HC6N7O3)⋅6H2O, [Cu(NH3)2]3(C6N7O3)2⋅2H2O, and (NH4)2Zn(H2O)62⋅2H2O. These compounds were prepared through crystallization from aqueous ammonia solutions containing the corresponding metal(II) ions. []
Q13: Can you provide details about the synthesis and structure of silyl and stannyl derivatives of cyameluric acid?
A13: These derivatives, including C6N7O3[Sn(C4H9)3]3, C6N7O3[Sn(C2H5)3]3, and C6N7O3[Si(CH3)3]3, were synthesized and characterized using FTIR, solid-state NMR spectroscopy, and single-crystal X-ray diffraction. Interestingly, the silyl derivative C6N7O3[Si(CH3)3]3 was found to be derived from the trihydroxy form of cyameluric acid, whereas the stannyl derivative C6N7O3[Sn(C2H5)3]3 exists as a polymer containing both bridging and non-bridging tin units. These findings highlight the diverse structural chemistry possible with cyameluric acid derivatives. []
Q14: What is the historical significance of cyameluric acid?
A14: Cyameluric acid and related compounds like hydromelonic acid have a long and fascinating history, dating back to the early 19th century. The discovery and early studies by chemists like Leopold Gmelin and Justus Liebig laid the groundwork for our understanding of these nitrogen-rich compounds. [, ]
Q15: What are some potential future research directions in the field of cyameluric acid?
A15: Future research on cyameluric acid and its derivatives could focus on:
- Developing new synthetic methods: Exploring more efficient and sustainable approaches for synthesizing cyameluric acid and its derivatives. []
- Expanding the library of derivatives: Synthesizing new derivatives with tailored properties for specific applications, such as in materials science, catalysis, or as ligands in coordination chemistry. []
- Investigating their potential in photocatalysis: Despite its susceptibility to degradation by •OH, cyameluric acid's photocatalytic properties could be further explored. For instance, strategies for enhancing its stability under photocatalytic conditions could be investigated. []
- Developing computational models: Building upon the existing computational studies, more sophisticated models could be developed to predict the properties and reactivity of new cyameluric acid derivatives. [, , ]
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